ethyl 3-[(4-ethylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate
Description
Ethyl 3-[(4-ethylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate is a chemical compound that belongs to the class of sulfonamides and pyrazoles It is characterized by the presence of an ethyl group attached to a phenyl ring, which is further connected to a sulfamoyl group, and a pyrazole ring with a carboxylate group
Properties
IUPAC Name |
ethyl 5-[(4-ethylphenyl)sulfamoyl]-1H-pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-3-10-5-7-11(8-6-10)17-22(19,20)13-9-12(15-16-13)14(18)21-4-2/h5-9,17H,3-4H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEADGSCSEACYBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=NN2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 3-[(4-ethylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-keto ester under acidic conditions.
Introduction of the sulfamoyl group: The pyrazole intermediate is then reacted with a sulfonyl chloride derivative in the presence of a base to introduce the sulfamoyl group.
Ethylation of the phenyl ring: The final step involves the ethylation of the phenyl ring using an ethyl halide in the presence of a suitable catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Ethyl 3-[(4-ethylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 3-[(4-ethylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 3-[(4-ethylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of
Biological Activity
Ethyl 3-[(4-ethylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by case studies and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This molecular formula indicates the presence of a sulfamoyl group, which is often associated with various biological activities. The pyrazole ring contributes to its reactivity and interaction with biological targets.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that pyrazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 50 µg/mL |
| Compound B | Escherichia coli | 100 µg/mL |
| This compound | TBD | TBD |
Note: Further studies are required to determine specific MIC values for this compound.
Anti-inflammatory Activity
The compound's sulfamoyl group is known to play a role in anti-inflammatory responses. Pyrazole derivatives have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
In a study evaluating various pyrazole compounds:
- Compound X demonstrated an IC50 value of 0.18 µM for COX-1.
- Compound Y showed selectivity for COX-2 with an IC50 of 0.33 µM.
These findings suggest that this compound may also exhibit selective inhibition of COX enzymes, warranting further investigation.
Anticancer Activity
Recent studies have explored the anticancer potential of pyrazole derivatives. This compound has shown promise in inhibiting cancer cell proliferation in vitro.
In one study, a related pyrazole derivative was tested against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 10 |
| HeLa (cervical cancer) | 15 |
| A549 (lung cancer) | 12 |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The sulfamoyl group may inhibit enzymes involved in inflammatory pathways.
- Cellular Interaction : The pyrazole ring can engage in hydrogen bonding and π–π interactions with biological macromolecules, enhancing binding affinity.
Case Studies
A notable case study involved the synthesis and evaluation of various pyrazole derivatives, including this compound. The study assessed their effects on inflammation and cancer cell viability, revealing that:
- The compound reduced inflammatory markers in vitro.
- It inhibited cell proliferation in certain cancer cell lines by inducing apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
